![molecular formula C11H14ClNO4S2 B2759951 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide CAS No. 1235105-99-3](/img/structure/B2759951.png)
4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide are not available in the search results, related compounds have been synthesized in various studies. For instance, a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study . Another study synthesized a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives .Scientific Research Applications
Anticancer Activity
A series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity in HeLa, HCT-116 and MCF-7 cell lines . The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells . The anti-proliferative effects were associated with their ability to induce apoptosis in HeLa cells .
Metabolic Stability
The most active compounds were assessed for their susceptibility to undergo first-phase oxidation reactions in human liver microsomes . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for the most active compounds in the range of 9.1–20.3 min .
Synthesis of Derivatives
The novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized by the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles .
Schiff Base Formation
Schiff bases are known with the structural formula R2C=NR1. They are prepared by the condensation of 1o 1 o NH2 and C=O . Schiff bases are carbonyl compounds where C=O is substituted with an azomethine or imine functionality in a reaction to generate a carbon to nitrogen double bond .
Coordination to Metal Ions
Unsaturated -C=N- compounds that are easily coordinated to various metal ions are known as Schiff bases . They have a flexible mode due to coordination (no set pattern) and a larger number of applications .
Biological Functions
Schiff bases have the capacity to react and form complexes with metals and proteins due to their superior basic characteristics . The azomethine groups attached to the nitrogen atom form a strong hydrogen bond with different labile moieties and functional groups of various constituents of cell, interfering with or distorting vital cell metabolism and resulting in various desired effects .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects several physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability, which can have various effects depending on the specific cell type and physiological context . For example, in neurons, this could potentially lead to changes in neuronal firing patterns, which could have implications for conditions such as pain, epilepsy, and addiction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH . Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors . Accordingly, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
properties
IUPAC Name |
4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c12-10-1-3-11(4-2-10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBDGELMQDIIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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